molecular formula C12H8Br2N2O3 B527140 3,5-dibromo-N'-(2-furylmethylene)-2-hydroxybenzohydrazide

3,5-dibromo-N'-(2-furylmethylene)-2-hydroxybenzohydrazide

Cat. No. B527140
M. Wt: 388.01 g/mol
InChI Key: CZNWFBZJEGDVEU-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endosidin3 is a specific inhibitor of trafficking pathways, disrupting recycling at the PM via interference with ROP6/RIC1 signalling.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Dioxomolybdenum(VI) Complexes : A study by Xue et al. (2016) described the synthesis and characterization of dioxomolybdenum(VI) complexes using hydrazone ligands, including N’-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide. These complexes were characterized by elemental analysis, IR spectra, and single-crystal X-ray determination (Xue, Deng, Xu, & Wang, 2016).

  • Crystal Structure Analysis : Cao and Lu (2009) synthesized the title compound (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide and analyzed its crystal structure, revealing an intramolecular O—H⋯N hydrogen bond (Cao & Lu, 2009).

Biological Applications

  • Antibacterial Activities : The complexes synthesized by Xue et al. (2016) demonstrated effective antimicrobial activity against various bacterial strains, showcasing the potential biological applications of these complexes (Xue, Deng, Xu, & Wang, 2016).

  • Synthesis and Antibacterial Activity of Nickel(II) Complex : A study by Yu-jie (2011) explored the antibacterial activity of a nickel(II) complex with 5-bromo-2-hydroxyphenyl-(methyl) methylene-4-hydroxybenzohydrazide pyridine, suggesting its potential in antibacterial applications (Yu-jie, 2011).

Molecular Dynamics and Theoretical Studies

  • Molecular Dynamics Simulation : Xie Siwei et al. (2015) conducted molecular dynamics simulations to investigate the absorption behavior and inhibition mechanisms of 3,5-dibromo salicylaldehyde Schiff’s base on Fe(100) surfaces in aqueous solutions, demonstrating its potential use in corrosion inhibition (Xie Siwei, Zheng Liu, Guo-Cheng Han, W. Li, Liu Jin, & Zhencheng Chen, 2015).

properties

Molecular Formula

C12H8Br2N2O3

Molecular Weight

388.01 g/mol

IUPAC Name

3,5-dibromo-N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C12H8Br2N2O3/c13-7-4-9(11(17)10(14)5-7)12(18)16-15-6-8-2-1-3-19-8/h1-6,17H,(H,16,18)/b15-6+

InChI Key

CZNWFBZJEGDVEU-GIDUJCDVSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O

SMILES

C1=COC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Endosidin3;  Endosidin-3;  Endosidin 3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dibromo-N'-(2-furylmethylene)-2-hydroxybenzohydrazide
Reactant of Route 2
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3,5-dibromo-N'-(2-furylmethylene)-2-hydroxybenzohydrazide

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